molecular formula C10H8N2O4 B3023333 N-Ethyl-3-nitrophthalimide CAS No. 2778-84-9

N-Ethyl-3-nitrophthalimide

Cat. No. B3023333
CAS RN: 2778-84-9
M. Wt: 220.18 g/mol
InChI Key: OFJQZKXNQMOMHY-UHFFFAOYSA-N
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Description

“N-Ethyl-3-nitrophthalimide” is a chemical compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 . It is derived from 3-Nitrophthalimide, which has a molecular formula of C8H4N2O4 and a molecular weight of 192.13 .


Synthesis Analysis

The synthesis of N-substituted 3-nitrophthalimides, such as N-Ethyl-3-nitrophthalimide, involves the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches . A specific synthesis of N-Ethyl-3-nitrophthalimide involves the ethylation of 3-Nitrophthalimide with iodoethane .


Molecular Structure Analysis

The molecular structure of N-Ethyl-3-nitrophthalimide can be analyzed using techniques such as mass spectrometry. Mass spectrometry manipulates the molecules by converting them into ions using various ionization sources. With high-resolution mass spectrometry, accurate molecular weights of the intact molecular ions can be measured so that they can be assigned a molecular formula with high confidence .


Chemical Reactions Analysis

The chemical reactions involving N-Ethyl-3-nitrophthalimide can be understood in the context of the reactions of phthalimides. The most important synthesis of phthalimides is the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . The N-substituted 3-nitrophthalimides are known to possess antibacterial, analgesic, and vasodilative activity .

Safety And Hazards

Safety data sheets suggest that N-Ethyl-3-nitrophthalimide should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and protective equipment, including chemical impermeable gloves, should be worn. The compound should be used only in well-ventilated areas .

Future Directions

Research on N-substituted 3-nitrophthalimides, including N-Ethyl-3-nitrophthalimide, has potential implications for the development of new drugs aimed at improving cancer treatment . Further studies are needed to confirm the viability of these compounds for such applications .

properties

IUPAC Name

2-ethyl-4-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-2-11-9(13)6-4-3-5-7(12(15)16)8(6)10(11)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJQZKXNQMOMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00288942
Record name N-Ethyl-3-nitrophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-3-nitrophthalimide

CAS RN

2778-84-9
Record name 2778-84-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Ethyl-3-nitrophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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